N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)quinoxaline-2-carboxamide
Description
Properties
IUPAC Name |
N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]quinoxaline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N7O/c1-25-12(8-15(24-25)16-10-19-6-7-20-16)9-22-18(26)17-11-21-13-4-2-3-5-14(13)23-17/h2-8,10-11H,9H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUXOMRWWRRNBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)C3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)quinoxaline-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline-2-carboxylic acid, which is then coupled with a pyrazole derivative under specific conditions. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)quinoxaline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or quinoxaline rings, often using halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-2-carboxylic acid derivatives, while reduction can produce various alcohols or amines.
Scientific Research Applications
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)quinoxaline-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)quinoxaline-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target and the binding affinity of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several carboxamide derivatives and heterocyclic systems documented in patents and synthetic studies. Below is a comparative analysis based on molecular features, synthetic pathways, and inferred bioactivity:
Key Observations
Bioactivity Potential: Tyclopyrazoflor (a patent-listed analogue) demonstrates insecticidal properties, suggesting that the carboxamide linkage and nitrogen-rich heterocycles are critical for target engagement . The quinoxaline derivative may exhibit similar or enhanced activity due to its extended aromatic system.
Synthetic Accessibility :
- The synthesis of pyrazine-pyrazole hybrids often involves sequential alkylation and coupling reactions, as seen in the preparation of related compounds in . For example, methylation at the imine nitrogen (as in compound 11 in ) mirrors steps that could be adapted for synthesizing the target compound.
Physicochemical Properties: The quinoxaline-pyrazine hybrid likely has moderate solubility due to its planar aromatic systems, whereas analogues with furan or pyrimidine substituents (e.g., 238.29 g/mol compound in ) may exhibit improved solubility in polar solvents.
Research Findings and Data Gaps
- Patent Data : Recent patents highlight carboxamide derivatives as promising candidates for pest control and pharmaceuticals, but specific data on the target compound remain proprietary or unpublished .
- Computational Predictions: Molecular docking studies of similar quinoxaline derivatives suggest strong affinity for ATP-binding pockets in kinases, which could guide future research on this compound .
- Synthetic Challenges: The multi-step synthesis required for pyrazine-pyrazole-quinoxaline hybrids may limit scalability compared to simpler analogues like 4-amino-N-ethyl-1-methyl-1H-pyrazole-5-carboxamide (182.23 g/mol, ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
